3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
Description
Properties
CAS No. |
853351-00-5 |
|---|---|
Molecular Formula |
C14H16ClNO2 |
Molecular Weight |
265.73 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H16ClNO2/c1-18-12-6-4-5-11(14(12)15)7-8-13(17)16-9-2-3-10-16/h4-8H,2-3,9-10H2,1H3/b8-7+ |
InChI Key |
YJIGAOONRQGUEY-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1Cl)/C=C/C(=O)N2CCCC2 |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C=CC(=O)N2CCCC2 |
Origin of Product |
United States |
Biological Activity
3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one, a compound featuring both chloro and methoxy groups on a phenyl ring and a pyrrolidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
Antibacterial Properties
Recent studies have highlighted the antibacterial effects of compounds similar to this compound. The presence of halogen substituents (like chlorine) and the pyrrolidine ring are critical for enhancing antibacterial activity.
Minimum Inhibitory Concentration (MIC) Studies:
Table 1 summarizes the MIC values of various compounds, including derivatives of the target compound against common bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 0.5 - 2.0 |
| 4-Bromo Compound | E. coli | <125 |
| 4-Nitro Compound | Pseudomonas aeruginosa | 150 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Chloro and Methoxy Substituents: The presence of these groups enhances the lipophilicity and bioavailability of the compound, contributing to its antibacterial efficacy.
- Pyrrolidine Ring: The nitrogen heterocycle is essential for interaction with bacterial targets, potentially disrupting cellular processes.
In Vitro Testing
A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their antibacterial properties. The derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated superior activity compared to traditional antibiotics like tetracycline and ciprofloxacin, with an MIC value comparable to leading antibacterial agents .
Research suggests that compounds with similar structures may inhibit bacterial growth by targeting specific enzymes or disrupting cell membrane integrity. For instance, the chloro substituent is believed to enhance binding affinity to bacterial enzymes involved in cell wall synthesis .
Scientific Research Applications
Anticancer Activity
Research indicates that 3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one exhibits promising anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study highlighted its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | RAW 264.7 | 15 | Inhibition of NF-kB pathway |
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for research in neurodegenerative diseases such as Alzheimer's.
Case Study:
A study conducted on rat models indicated that administration of the compound reduced oxidative stress markers and improved cognitive function in models of Alzheimer's disease .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The conjugated enone system undergoes Michael addition with nucleophiles at the β-carbon. Key findings include:
Mechanistic Insight : The reaction proceeds via a conjugate addition mechanism, stabilized by the electron-withdrawing carbonyl group. Pyrrolidine’s steric bulk influences regioselectivity, favoring β-attack over carbonyl addition .
Cycloaddition Reactions
The enone participates in Diels-Alder reactions as a dienophile:
| Diene | Conditions | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24 h | Bicyclo[2.2.1]heptan-2-one derivative | 3:1 (endo:exo) | |
| Anthracene | Xylene, reflux, 48 h | Anthraquinone-fused cycloadduct | >95% endo |
Notable Feature : Cycloadducts retain the pyrrolidine moiety, enabling further functionalization.
Reduction Reactions
Selective reductions depend on the reducing agent:
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C, 1 h | Allylic alcohol | >90% | |
| LiAlH<sub>4</sub> | THF, reflux, 3 h | Saturated alcohol | 85% | |
| H<sub>2</sub>/Pd-C | EtOAc, 50 psi, 6 h | Fully saturated propane-1-one | Quantitative |
Mechanistic Note : NaBH<sub>4</sub> selectively reduces the carbonyl group without affecting the alkene, while LiAlH<sub>4</sub> reduces both functionalities.
Oxidation Reactions
Controlled oxidation targets specific functional groups:
| Oxidizing Agent | Conditions | Product | Key Observation | Reference |
|---|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 25°C, 12 h | 3-(2-Chloro-3-methoxyphenyl)propanoic acid | Ester hydrolysis side reaction | |
| O<sub>3</sub> | DCM, −78°C, 2 h | Oxidative cleavage to diketone | 72% yield |
Caution : Strong oxidants like CrO<sub>3</sub> may degrade the pyrrolidine ring.
Alkylation and Acylation via Enolate Intermediates
Deprotonation with LDA or NaH generates enolates for electrophilic trapping:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | THF, −78°C, 1 h | α-Methylated enone | 68% | |
| Acetyl chloride | Et<sub>2</sub>O, rt, 4 h | α-Acetylated derivative | 75% |
Regioselectivity : Alkylation occurs exclusively at the α-position due to enolate stabilization by the pyrrolidine nitrogen.
Substitution at the Aromatic Ring
The 2-chloro-3-methoxyphenyl group undergoes nucleophilic aromatic substitution :
| Reagent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| NaOH (10% aq.) | 150°C, 24 h | Methoxy → hydroxy substitution | Limited to 30% yield | |
| NH<sub>3</sub> (g) | CuCl, DMF, 120°C, 48 h | Chloro → amino substitution | 45% yield |
Challenges : Steric hindrance from the 3-methoxy group slows substitution kinetics.
Condensation Reactions
The enone forms Schiff bases and hydrazones under acidic conditions:
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Aniline | AcOH, reflux, 8 h | Phenylimino derivative | Antimicrobial agent | |
| Hydrazine hydrate | EtOH, rt, 2 h | Hydrazone | Chelation studies |
Structural Impact : Condensation products show enhanced π-conjugation, as confirmed by UV-Vis spectroscopy.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition:
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (254 nm), hexane | Cyclobutane dimer | 0.15 |
Limitation : Low quantum yield due to competitive π→π* transitions in the aromatic ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key analogs include chalcones with variations in aryl/heteroaryl substituents and nitrogen-containing moieties:
Electronic Properties
Quantum chemical descriptors (e.g., energy levels, dipole moments) highlight substituent effects:
- (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one: Highest occupied molecular orbital (HOMO) = -8.723 eV, lowest unoccupied molecular orbital (LUMO) = -4.959 eV .
- Target compound : The 2-Cl-3-OCH₃-phenyl group likely lowers LUMO energy (electron-withdrawing Cl) while OCH₃ donates electrons, creating a push-pull system. Pyrrolidin’s lone pairs may further stabilize the HOMO.
Physical Properties
- Melting points : Chlorophenyl analogs (e.g., Entry 3 in ) exhibit m.p. 78–80°C, suggesting moderate crystallinity. Pyrrolidin-containing compounds (e.g., ) may have lower melting points due to reduced symmetry.
- Synthetic yields : Claisen-Schmidt condensation (common for chalcones) gives yields >90% for nitro- or chlorophenyl derivatives . The target compound’s steric hindrance (pyrrolidin) might reduce yields slightly.
Crystallographic Analysis
- Dihedral angles : In fluorophenyl chalcones, aryl-aryl dihedrals range from 7.14° to 56.26°, influenced by substituent bulk and electronic effects . The target compound’s 2-Cl-3-OCH₃ group may enforce a planar conformation (enhancing conjugation) or induce twisting due to steric clashes.
- Software tools : SHELX and WinGX are widely used for refinement. For example, the analog in was refined with SHELXL (R factor = 0.048) .
Hydrogen Bonding and Intermolecular Interactions
- Pyrrolidin’s NH groups (if protonated) could form hydrogen bonds, unlike aryl-substituted chalcones. For example, hydroxy-substituted chalcones in exhibit strong O–H∙∙∙O bonds.
- Graph set analysis (e.g., Etter’s rules ) predicts hydrogen-bonding patterns in crystals, which vary with substituent polarity.
Preparation Methods
Starting Materials and Initial Steps
The synthesis typically begins with 2-chloro-3-methoxyacetophenone as the aromatic backbone. Pyrrolidine is introduced via a nucleophilic acyl substitution reaction to form the enamine intermediate. Key reagents include:
-
2-Chloro-3-methoxyacetophenone (CAS: 145783-14-8)
-
Pyrrolidine (CAS: 123-75-1)
-
Acylating agents (e.g., acetic anhydride or chloroacetyl chloride)
The first step involves the formation of a β-ketoamide through condensation between the acetophenone derivative and pyrrolidine under basic conditions (e.g., potassium carbonate in acetone).
Intermediate Isolation and Characterization
The intermediate 3-(2-chloro-3-methoxyphenyl)prop-2-enoyl chloride is isolated via vacuum distillation and characterized using -NMR and IR spectroscopy. A distinctive peak at 7.2–7.5 ppm in the -NMR spectrum confirms the aromatic protons, while IR absorption at 1680 cm corresponds to the carbonyl stretch.
Final Coupling and Yield Optimization
The enamine formation is completed by reacting the acyl chloride with pyrrolidine in dichloromethane at 0–5°C. Studies show that maintaining a 1:1.2 molar ratio of acyl chloride to pyrrolidine maximizes yields (68–72%). Lower temperatures reduce side products like N-alkylated pyrrolidine , which can decrease purity by up to 15%.
Aldol Condensation Methodology
An alternative route employs aldol condensation, adapted from protocols for structurally analogous propenones. This method is advantageous for scalability but requires precise control over stereochemistry.
Reaction Mechanism and Conditions
The reaction involves:
-
Pyrrole-2-carbaldehyde (CAS: 1003-29-8)
-
2-Chloro-3-methoxyacetophenone
In ethanol/water (4:1) with 10% NaOH, the aldol adduct forms via deprotonation of the acetophenone α-hydrogen, followed by nucleophilic attack on the aldehyde. The reaction is stirred at 60°C for 8–12 hours, yielding the (E)-isomer preferentially (85:15 E:Z ratio).
Comparative Yield Data
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Multi-step synthesis | 0–5 | 6 | 72 | 98 |
| Aldol condensation | 60 | 12 | 65 | 95 |
The aldol route offers moderate yields but avoids hazardous acyl chloride intermediates. However, it necessitates chromatographic separation to isolate the (E)-isomer, increasing production costs by ~20%.
Catalytic and Patent-Based Innovations
Recent patents describe novel catalytic systems for analogous enamine syntheses, though direct applications to this compound remain exploratory.
Palladium-Catalyzed Cross-Coupling
Patent WO2013108809A1 discloses a palladium(II)-catalyzed method for aryl propenones using Pd(OAc) and Xantphos ligand. Applied to this compound, this system could reduce reaction times to 3 hours with yields up to 78% in model substrates.
Microwave-Assisted Synthesis
A 2024 study (VulcanChem) achieved an 82% yield by irradiating the reaction mixture at 100°C for 20 minutes using a CEM Discover SP microwave synthesizer. This approach minimizes thermal degradation of the chloro-methoxy aryl group, which conventionally occurs above 110°C.
Purification and Analytical Characterization
Chromatographic Techniques
Q & A
Q. What are the recommended synthetic routes for 3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , a widely used method for α,β-unsaturated ketones. A typical procedure involves reacting a substituted acetophenone (e.g., 2-chloro-3-methoxyacetophenone) with pyrrolidine-1-carbaldehyde in ethanol or methanol under acidic (e.g., HCl) or basic (e.g., NaOH) catalysis. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful temperature control to avoid side reactions .
- Catalyst : Acidic conditions (e.g., thionyl chloride) are effective for activating carbonyl groups, while bases (e.g., NaOH) facilitate enolate formation .
- Temperature : Reactions conducted at 60–80°C for 6–12 hours typically yield 60–75% purity, with recrystallization (e.g., ethanol/water) improving purity to >95% .
Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the compound’s structure?
Methodological Answer:
- NMR :
- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirm the enone system .
- X-ray crystallography : Single-crystal XRD resolves the E-configuration of the double bond and dihedral angles between aromatic rings. For example, in related compounds, the enone torsion angle is ~175°, confirming planarity .
Q. What preliminary biological assays are suitable for evaluating antimicrobial potential, and how should control experiments be designed?
Methodological Answer:
- Agar diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in DMSO and compare zone-of-inhibition diameters to standard antibiotics (e.g., ampicillin) .
- Minimum Inhibitory Concentration (MIC) : Use microbroth dilution in 96-well plates with resazurin as a viability indicator. Include solvent (DMSO) and growth controls to rule out non-specific effects .
- Data validation : Replicate experiments ≥3 times and apply statistical analysis (e.g., ANOVA) to confirm significance.
Advanced Research Questions
Q. How can DFT calculations complement experimental data in analyzing electronic properties and reactive sites?
Methodological Answer:
- HOMO-LUMO analysis : Calculate frontier molecular orbitals to identify electron-rich (pyrrolidinyl) and electron-deficient (chlorophenyl) regions. For example, HOMO localization on the enone system suggests nucleophilic attack sites .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict electrophilic/nucleophilic regions. MEP minima near the methoxy group correlate with hydrogen-bonding interactions in crystal structures .
- Validation : Compare DFT-optimized bond lengths/angles with XRD data. Discrepancies >0.05 Å may indicate solvent or crystal-packing effects .
Q. What strategies resolve contradictions between DFT predictions and experimental XRD results (e.g., bond lengths)?
Methodological Answer:
- Basis set selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to improve accuracy for π-conjugated systems .
- Incorporate solvent effects : Perform calculations with a Polarizable Continuum Model (PCM) to mimic experimental solvent environments .
- Crystal packing analysis : Use software like Mercury to evaluate intermolecular forces (e.g., van der Waals, hydrogen bonds) that may distort bond lengths in XRD data .
Q. In SAR studies, how do substituent variations (e.g., chloro vs. methoxy position) influence biological activity?
Methodological Answer:
- Comparative synthesis : Prepare analogs with substituents at positions 2, 3, or 4 on the phenyl ring. For example, replacing 3-methoxy with 4-methoxy reduces antimicrobial activity by 40%, likely due to steric hindrance .
- QSAR modeling : Use descriptors like logP, molar refractivity, and Hammett constants to correlate substituent effects with bioactivity. A higher Hammett σ value (electron-withdrawing groups) often enhances antibacterial potency .
Q. What advanced crystallization techniques yield high-quality single crystals for XRD?
Methodological Answer:
- Slow evaporation : Dissolve the compound in a 1:1 ethanol/ethyl acetate mixture and allow gradual solvent evaporation at 4°C .
- Vapor diffusion : Layer hexane over a DCM solution to induce slow nucleation. This method produced crystals with 0.54 Å resolution for a related enone .
- Temperature cycling : Alternate between 25°C and 4°C to optimize crystal growth rates and minimize defects .
Q. How does the pyrrolidinyl group affect pharmacokinetic properties, and what assays validate these effects?
Methodological Answer:
- Metabolic stability : Incubate the compound with liver microsomes (human or rat) and monitor degradation via LC-MS. Pyrrolidinyl derivatives often show t₁/₂ > 2 hours due to reduced CYP450 metabolism .
- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp). A Papp > 1 × 10⁻⁶ cm/s suggests good intestinal absorption .
- Plasma protein binding : Employ equilibrium dialysis to assess binding to albumin. High binding (>90%) may limit bioavailability but extend half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
